3-Methoxy-1-butanol
Overview
Description
3-Methoxy-1-butanol is a primary alcohol that is butane-1,3-diol in which the hydroxy group at position 3 is replaced by a methoxy group . It is functionally related to a butane-1,3-diol .
Synthesis Analysis
3-Methoxy-1-butanol can be used as a solvent in the synthesis of potassium 3-methoxy-1-butylxanthate, an intermediate used in the preparation of xanthate complexes . It can also be used as a model compound in the study of dehydration of alcohols using CeO2 as a catalyst .Molecular Structure Analysis
The molecular formula of 3-Methoxy-1-butanol is C5H12O2 . It is a primary alcohol and an ether .Chemical Reactions Analysis
3-Methoxy-1-butanol is used as a solvent for paints, inks, and fragrances and as a raw material for the production of industrial detergents . A rate constant of (1.64 ± 0.18) × 10(-11) cm(3) molecule(-1) s(-1) for the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals has been reported .Physical And Chemical Properties Analysis
3-Methoxy-1-butanol has a molecular weight of 104.15 . It is a liquid at room temperature with a density of 0.928 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.416 (lit.) . It is soluble in water .Scientific Research Applications
Application 1: Solvent in the Synthesis of Potassium 3-methoxy-1-butylxanthate
- Summary of the Application : 3-Methoxy-1-butanol is used as a solvent in the synthesis of potassium 3-methoxy-1-butylxanthate, an intermediate used in the preparation of xanthate complexes .
- Results or Outcomes : The outcome of this application is the successful synthesis of potassium 3-methoxy-1-butylxanthate, which can be used in the preparation of xanthate complexes .
Application 2: Model Compound in the Study of Dehydration of Alcohols
- Summary of the Application : 3-Methoxy-1-butanol is used as a model compound in the study of dehydration of alcohols using cerium oxide (CeO2) as a catalyst .
- Methods of Application : In such studies, the alcohol (3-Methoxy-1-butanol in this case) is typically exposed to the catalyst under specific conditions to observe and study the dehydration process .
- Results or Outcomes : The results of these studies can provide valuable insights into the mechanisms of alcohol dehydration, which can have implications in various chemical processes .
Application 3: Synthesis of Perylene Diimide-Based Dyes
- Summary of the Application : 3-Methoxy-1-butanol is used as an intermediate in the synthesis of perylene diimide-based dyes, which can be used as the colorant of the black matrix .
- Methods of Application : The exact experimental procedures are not specified, but typically, the synthesis of such dyes involves a series of organic reactions, where 3-Methoxy-1-butanol is used as a starting material .
- Results or Outcomes : The outcome of this application is the successful synthesis of perylene diimide-based dyes, which can be used in various applications, including as the colorant of the black matrix .
Safety And Hazards
3-Methoxy-1-butanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor and is harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Relevant Papers The relevant papers on 3-Methoxy-1-butanol include studies on its use as a solvent in the synthesis of potassium 3-methoxy-1-butylxanthate , and as a model compound in the study of dehydration of alcohols using CeO2 as a catalyst . Another paper reported a rate constant for the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals .
properties
IUPAC Name |
3-methoxybutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGVZVOGOQILFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044812 | |
Record name | 3-Methoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-butanol | |
CAS RN |
2517-43-3 | |
Record name | 3-Methoxybutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2517-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHOXY-1-BUTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Butanol, 3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXYBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ995B41AO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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